4-(4-chlorobenzenesulfonyl)-N,N-diethylpiperazine-1-carboxamide
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Overview
Description
4-(4-Chlorobenzenesulfonyl)-N,N-diethylpiperazine-1-carboxamide is a synthetic organic compound characterized by the presence of a piperazine ring substituted with a chlorobenzenesulfonyl group and a diethylcarboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorobenzenesulfonyl)-N,N-diethylpiperazine-1-carboxamide typically involves the following steps:
Formation of 4-chlorobenzenesulfonyl chloride: Chlorobenzene is reacted with chlorosulfonic acid in the presence of a halogenated aliphatic hydrocarbon solvent and an alkali metal salt of a mineral acid.
Reaction with piperazine: The 4-chlorobenzenesulfonyl chloride is then reacted with piperazine to form 4-(4-chlorobenzenesulfonyl)piperazine.
Introduction of the diethylcarboxamide group: The final step involves the reaction of 4-(4-chlorobenzenesulfonyl)piperazine with diethylcarbamoyl chloride under appropriate conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorobenzenesulfonyl)-N,N-diethylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Substitution reactions: The chlorobenzenesulfonyl group can participate in nucleophilic substitution reactions.
Oxidation and reduction reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution reactions: Products include derivatives where the chlorine atom is replaced by the nucleophile.
Oxidation and reduction reactions: Products vary depending on the specific reaction but may include sulfonic acids or reduced piperazine derivatives.
Scientific Research Applications
4-(4-Chlorobenzenesulfonyl)-N,N-diethylpiperazine-1-carboxamide has several scientific research applications:
Medicinal chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials science: The compound can be used in the development of advanced materials, including polymers and coatings.
Biological studies: It serves as a tool in biochemical research to study enzyme interactions and protein modifications.
Mechanism of Action
The mechanism of action of 4-(4-chlorobenzenesulfonyl)-N,N-diethylpiperazine-1-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzenesulfonyl isocyanate: Shares the chlorobenzenesulfonyl group but differs in the isocyanate functionality.
4-Chlorobenzenesulfonyl chloride: Similar structure but lacks the piperazine and diethylcarboxamide groups.
Uniqueness
4-(4-Chlorobenzenesulfonyl)-N,N-diethylpiperazine-1-carboxamide is unique due to its combination of the piperazine ring, chlorobenzenesulfonyl group, and diethylcarboxamide group, which confer specific chemical and biological properties not found in the similar compounds listed above.
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-N,N-diethylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN3O3S/c1-3-17(4-2)15(20)18-9-11-19(12-10-18)23(21,22)14-7-5-13(16)6-8-14/h5-8H,3-4,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXGMHHFWJKDUHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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